1H-Pyrazole-3,5-dimethanol

説明

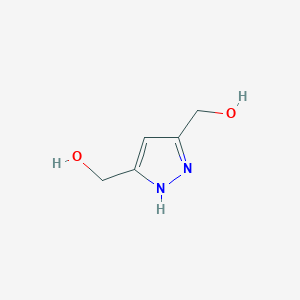

1H-Pyrazole-3,5-dimethanol is a heterocyclic organic compound with the molecular formula C5H8N2O2. It features a pyrazole ring substituted with two hydroxymethyl groups at the 3 and 5 positions. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for more complex heterocyclic systems .

準備方法

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,5-dimethanol can be synthesized through various methods. One common approach involves the condensation of 1,3-diketones with hydrazine monohydrate in ethanol, followed by oxidation . Another method includes the cyclization of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

化学反応の分析

Types of Reactions: 1H-Pyrazole-3,5-dimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form pyrazole derivatives with different substituents.

Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Pyrazole-3,5-dicarboxylic acid.

Reduction: Pyrazole-3,5-dimethyl.

Substitution: Pyrazole derivatives with various functional groups at the 3 and 5 positions.

科学的研究の応用

Medicinal Chemistry Applications

The pyrazole scaffold is widely recognized for its significance in medicinal chemistry. Compounds containing this structure have been investigated for their biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Case Study: Anticancer Activity

A study synthesized novel 1H-pyrazole derivatives and evaluated their antiproliferative effects on cancer cell lines. The results indicated that specific derivatives exhibited significant inhibition of cell proliferation, suggesting potential as anticancer agents .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.4 | MCF-7 |

| Compound B | 3.2 | HeLa |

| Compound C | 8.1 | A549 |

Organic Synthesis Applications

1H-Pyrazole-3,5-dimethanol serves as a valuable reagent in organic synthesis. It is commonly utilized for the preparation of various pyrazole derivatives through reactions with carbonyl compounds and hydrazones.

Reagent for Oxidation

When combined with Chromium(VI) oxide, this compound acts as a reagent for the oxidation of primary and secondary alcohols to carbonyl compounds. This reaction is crucial in synthetic organic chemistry for producing aldehydes and ketones .

Materials Science Applications

In materials science, pyrazole derivatives have been explored as agents in polymerization processes. Specifically, 4-halogeno-3,5-dimethyl-1H-pyrazole-1-carbodithioates have been identified as effective reversible addition fragmentation chain transfer (RAFT) agents.

Case Study: RAFT Polymerization

Research demonstrated that these pyrazole derivatives could facilitate the controlled polymerization of various monomers, leading to well-defined polymer architectures with potential applications in drug delivery systems and coatings .

| Polymer Type | Monomer Used | Yield (%) |

|---|---|---|

| Poly(N-isopropylacrylamide) | N-isopropylacrylamide | 85 |

| Poly(methyl methacrylate) | Methyl methacrylate | 90 |

Coordination Chemistry

This compound also finds applications in coordination chemistry. It can act as a ligand to form complexes with transition metals such as palladium (Pd), zinc (Zn), and copper (Cu).

Case Study: Coordination Behavior

A study highlighted the coordination behavior of pyrazole-based ligands with metal ions, demonstrating their ability to stabilize various oxidation states and facilitate catalytic reactions .

| Metal Ion | Ligand Structure | Stability Constant (log K) |

|---|---|---|

| Pd(II) | L = 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol | 6.52 |

| Zn(II) | L = 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol | 5.78 |

作用機序

The mechanism of action of 1H-Pyrazole-3,5-dimethanol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways. The hydroxymethyl groups play a crucial role in these interactions by forming hydrogen bonds with target molecules .

類似化合物との比較

- 1H-Pyrazole-3,5-dicarboxylic acid

- 1H-Pyrazole-3,5-dimethyl

- 1H-Pyrazole-3,5-diamine

Uniqueness: 1H-Pyrazole-3,5-dimethanol is unique due to its dual hydroxymethyl substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of hydroxymethyl groups allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .

生物活性

1H-Pyrazole-3,5-dimethanol is a heterocyclic organic compound characterized by its dual hydroxymethyl substitutions at the 3 and 5 positions of the pyrazole ring. This unique structure not only enhances its chemical reactivity but also contributes to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Functional Groups : Hydroxymethyl groups (-CHOH) at positions 3 and 5.

- Key Characteristics : The presence of hydroxymethyl groups allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry.

This compound interacts with various biological targets, influencing several biochemical pathways:

- Estrogen Receptors : It exhibits affinity for estrogen receptor alpha (ERα) and beta (ERβ), potentially modulating estrogen signaling pathways.

- Alcohol Dehydrogenase : The compound may inhibit alcohol dehydrogenase 1C, affecting alcohol metabolism.

The interaction with these targets suggests potential applications in treating conditions related to hormonal imbalances and alcohol-related disorders.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, novel derivatives have been synthesized and evaluated for their effectiveness against various pathogens .

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential, which is particularly relevant in the context of diseases characterized by chronic inflammation.

- Cytotoxicity : In vitro studies have demonstrated that certain derivatives of pyrazole compounds possess cytotoxic effects against cancer cell lines. For example, compounds derived from this compound showed promising results in inhibiting the growth of liver and lung carcinoma cells .

Table 1: Summary of Biological Activities of this compound Derivatives

Notable Research

A study conducted by researchers synthesized a series of pyrazole derivatives based on this compound to evaluate their antimicrobial properties. The results indicated that specific modifications led to enhanced activity against resistant bacterial strains . Additionally, another investigation focused on the cytotoxic effects of these derivatives against cancer cell lines, revealing that some compounds exhibited lower toxicity towards normal cells while effectively reducing tumor cell viability .

Future Directions

The versatility of this compound as a scaffold for drug development is promising. Future research should focus on:

- Structure-Activity Relationship (SAR) : Further elucidating how modifications to the pyrazole structure influence biological activity.

- In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile of these compounds.

- Mechanistic Studies : Investigating the detailed mechanisms through which these compounds exert their biological effects.

特性

IUPAC Name |

[3-(hydroxymethyl)-1H-pyrazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c8-2-4-1-5(3-9)7-6-4/h1,8-9H,2-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMYSBRDJZPNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400406 | |

| Record name | 1H-Pyrazole-3,5-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142179-08-6 | |

| Record name | 1H-Pyrazole-3,5-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。